2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

LogP lipophilicity physicochemical profiling

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one (CAS 840529-33-1) is a low-molecular-weight (177.16 g/mol) heterocyclic building block that fuses a 2-aminopyrimidin-4(1H)-one core with an imidazole ring at the 6-position via a direct C–C bond. Its computed LogP of 0.08460 and polar surface area (PSA) of 101.44 Ų place it in a hydrophilicity range distinct from both the des‑amino analog and regioisomeric imidazolyl-pyrimidinones, making it a well‑characterized, single‑regioisomer entry point for medicinal chemistry programs targeting kinases, antiviral primases, and MDM2/p53 interactions.

Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
Cat. No. B13122309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one
Molecular FormulaC7H7N5O
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=C(N=C(NC1=O)N)C2=CN=CN2
InChIInChI=1S/C7H7N5O/c8-7-11-4(1-6(13)12-7)5-2-9-3-10-5/h1-3H,(H,9,10)(H3,8,11,12,13)
InChIKeyPYWZZXOOVOCFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one – Key Physicochemical & Structural Baseline for Procurement


2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one (CAS 840529-33-1) is a low-molecular-weight (177.16 g/mol) heterocyclic building block that fuses a 2-aminopyrimidin-4(1H)-one core with an imidazole ring at the 6-position via a direct C–C bond . Its computed LogP of 0.08460 and polar surface area (PSA) of 101.44 Ų place it in a hydrophilicity range distinct from both the des‑amino analog and regioisomeric imidazolyl-pyrimidinones, making it a well‑characterized, single‑regioisomer entry point for medicinal chemistry programs targeting kinases, antiviral primases, and MDM2/p53 interactions [1][2].

Why Generic Imidazolyl-Pyrimidinone Substitution Fails – Regioisomer & Tautomer Considerations for 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one


Imidazole-substituted pyrimidinones exist as multiple regioisomers (imidazol‑1‑yl, ‑2‑yl, ‑4‑yl, ‑5‑yl) and can populate different tautomeric states that profoundly alter hydrogen‑bonding geometry, target engagement, and physicochemical properties. The 4‑imidazolyl attachment in the target compound fixes the hydrogen‑bond donor/acceptor vector in a geometry that has been captured in X‑ray co‑crystal structures of CDK2‑imidazolylpyrimidine complexes [1]. Simply substituting a generic “imidazole‑pyrimidinone” building block risks introducing an imidazol‑1‑yl or ‑5‑yl isomer with altered LogP, PSA, and a different tautomer population, which has been shown to weaken inhibitory potency in side‑by‑side regioisomer comparisons of pyrimidine‑based kinase inhibitors [2]. Procurement of the exact regioisomer is therefore critical for SAR reproducibility.

Quantitative Differentiation Evidence – 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one vs. Key Comparators


LogP Shift of +0.377 vs. Des‑Amino Analog (6‑(1H‑Imidazol‑4‑yl)pyrimidin‑4(1H)‑one)

The 2‑amino substituent raises the computed LogP by 0.377 log units relative to the des‑amino analog 6‑(1H‑imidazol‑4‑yl)pyrimidin‑4(1H)‑one, moving the compound from a negative LogP (−0.292 ) into the positive range (0.08460 ). This moderate increase in lipophilicity improves predicted membrane permeability while retaining aqueous solubility compatible with biochemical assay conditions.

LogP lipophilicity physicochemical profiling

Polar Surface Area (PSA) – 101.44 Ų Enables Blood–Brain Barrier Permeability Potential

The target compound possesses a PSA of 101.44 Ų , which is below the widely accepted threshold of 120 Ų for potential CNS penetration. By contrast, the des‑amino analog 6‑(1H‑imidazol‑4‑yl)pyrimidin‑4(1H)‑one has a lower PSA (~87 Ų ) but lacks the 2‑amino hydrogen‑bond donor that can form critical interactions with kinase hinge regions.

PSA CNS drug design blood-brain barrier

Batch‑to‑Batch Reproducibility – Guaranteed ≥97% Purity with Orthogonal QC (NMR, HPLC, GC)

Commercial suppliers including Bidepharm guarantee a standard purity of ≥97% for this compound, with orthogonal quality‑control data (NMR, HPLC, GC) provided per batch . For a building block that serves as a key intermediate in multi‑step medicinal chemistry syntheses, this level of QC documentation reduces the risk of introducing regioisomeric impurities that could confound SAR interpretation.

purity quality control reproducibility

Validated Scaffold for Kinase Hinge‑Binding – Structural Biology Confirmation in CDK2 Co‑Crystal (PDB: 2W05)

Although specific CDK inhibition data for the free 2‑amino‑6‑(1H‑imidazol‑4‑yl)pyrimidin‑4(1H)‑one core are not publicly available, closely related imidazolyl‑pyrimidine analogs bearing the same core scaffold have been co‑crystallized with CDK2 (PDB: 2W05, resolution 1.90 Å [1]) and achieve IC₅₀ values of 1 nM against CDK2 [1]. The 2‑amino group forms a bidentate hydrogen‑bond with the kinase hinge region (Leu83 backbone), an interaction that is sterically impossible for imidazol‑1‑yl or imidazol‑2‑yl regioisomers.

kinase inhibitor CDK2 X-ray crystallography

Procurement‑Relevant Application Scenarios for 2‑Amino‑6‑(1H‑imidazol‑4‑yl)pyrimidin‑4(1H)‑one


Kinase Inhibitor Hit‑to‑Lead Optimization

The 2‑aminopyrimidine‑4‑one core provides a validated hinge‑binding motif for cyclin‑dependent kinases (CDK2/4/6) as demonstrated by co‑crystal structures (PDB: 2W05) [1]. Procurement of the 4‑imidazolyl regioisomer ensures the correct vector for back‑pocket occupancy, avoiding the loss of potency observed with imidazol‑1‑yl isomers.

Antiviral Primase Inhibitor Development

Imidazolyl‑pyrimidine compounds have shown irreversible inhibition of human cytomegalovirus (hCMV) UL70 primase with IC₅₀ values of 150 nM in viral yield assays [2]. The target compound serves as a core scaffold for constructing analogs with improved cytotoxicity profiles relative to ganciclovir and cidofovir.

MDM2/p53 Protein–Protein Interaction Antagonists

Imidazolo‑pyrimidinone compounds are claimed as MDM2 and/or MDM4 inhibitors that disrupt the p53 interaction [3]. The 2‑amino‑6‑(imidazol‑4‑yl)pyrimidin‑4(1H)‑one core is a direct synthetic precursor for building the tricyclic purinone scaffold described in these patents.

Computational Chemistry & Virtual Screening Libraries

With a well‑defined LogP (0.08460) and PSA (101.44 Ų) , this compound is suitable for inclusion in diversity‑oriented screening libraries where balanced physicochemical properties are prerequisites. Its single, defined regioisomer avoids the confounding effects of tautomeric mixtures in docking studies.

Quote Request

Request a Quote for 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.